

# Toxicological Profile of Isobutyl Isobutyrate: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Isobutyl isobutyrate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data for **isobutyl isobutyrate**. The information is intended to support research, development, and safety assessment activities. The data is presented in a structured format, including detailed experimental methodologies and a visual representation of its metabolic pathway.

## Executive Summary

**Isobutyl isobutyrate** is a colorless liquid with a fruity odor. Toxicological data indicates that it has low acute toxicity via oral, dermal, and inhalation routes. It is classified as a slight skin irritant. Due to its rapid in vivo hydrolysis to isobutanol and isobutyric acid, the toxicological assessment of **isobutyl isobutyrate** often relies on data from its metabolites for endpoints such as eye irritation, carcinogenicity, and reproductive and developmental toxicity.<sup>[1][2]</sup>

## Physicochemical Properties

Property	Value	Reference
CAS Number	97-85-8	[2]
Molecular Formula	C <sub>8</sub> H <sub>16</sub> O <sub>2</sub>	[3]
Molecular Weight	144.21 g/mol	[3]
Boiling Point	148.7 °C	[2]
Melting Point	-80.7 °C	[2]
Vapor Pressure	4.3 hPa at 20 °C	[2]
Water Solubility	520 mg/L at 20 °C	[2]
Log Kow	2.68	[2]

## Toxicological Data

### Acute Toxicity

**Isobutyl isobutyrate** exhibits low acute toxicity across various exposure routes.

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	> 6,400 mg/kg bw	[1]
LD50	Rat	Oral	12,800 mg/kg	[4][5]
LD50	Rabbit	Dermal	> 8,600 mg/kg	[6]
LD50	Rabbit	Dermal	> 10 mL/kg bw	[1]
LC50	Rat	Inhalation	5000 ppm (6h)	[4][5]
LC66	Rat	Inhalation	5423 ppm (6h)	[1]

### Skin and Eye Irritation

- Skin Irritation: **Isobutyl isobutyrate** is considered a slight skin irritant.[1] In a study on guinea pigs, it caused some redness and scaling when held in occlusive contact for 24

hours.[1]

- Eye Irritation: No specific data is available for eye irritation of **isobutyl isobutyrate**. However, due to its rapid hydrolysis, data from its metabolites, isobutanol and isobutyric acid, are considered relevant. Both metabolites are considered moderate to severe eye irritants.[7]

## Genotoxicity

An in vitro bacterial reverse mutation assay (Ames test) conducted on **isobutyl isobutyrate** was negative, indicating no mutagenic potential in bacteria.[1] Furthermore, an in vivo micronucleus test with its metabolite, isobutanol, was also negative for genotoxicity.[1]

## Chronic Toxicity

An 18-week subchronic oral gavage study in rats was conducted with dose levels of 0, 10, 100, and 1,000 mg/kg bw/day. The only notable effect was a transient decrease in hemoglobin in males at the two highest doses after two weeks, which was not observed at later time points. The No-Observed-Adverse-Effect Level (NOAEL) from this study was determined to be 1000 mg/kg bw/day.[1]

## Carcinogenicity

There are no adequate carcinogenicity studies available for **isobutyl isobutyrate** or its metabolites.[1]

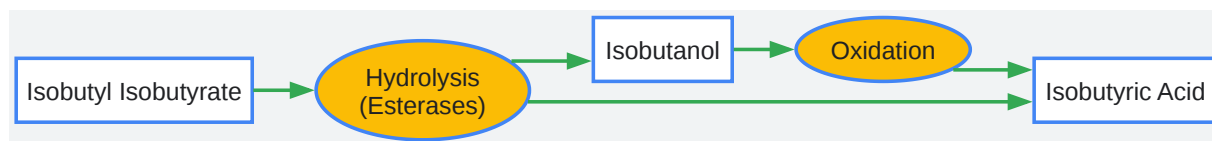
## Reproductive and Developmental Toxicity

Specific studies on **isobutyl isobutyrate** are lacking. However, studies on its metabolite, isobutanol, are used for assessment. A two-generation reproductive toxicity study in rats exposed to isobutanol via inhalation did not show any parental systemic, reproductive, or neonatal toxicity.[1][7] Developmental toxicity studies in rats and rabbits with isobutanol also showed no adverse effects on fetuses.[1][7]

## Toxicokinetics and Metabolism

**Isobutyl isobutyrate** is rapidly metabolized in the body. After intravenous injection in rats, it has a very short half-life of approximately 11.1 seconds.[1] It is quickly hydrolyzed to isobutanol

and isobutyric acid.[1][2] Isobutanol is then further oxidized to isobutyric acid.[1] This rapid metabolism is a key factor in its toxicological profile, as the systemic effects are primarily due to its metabolites.



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Metabolic pathway of **isobutyl isobutyrate**.

## Experimental Protocols

The following are generalized protocols based on OECD guidelines for key toxicological studies.

### Acute Oral Toxicity (based on OECD Guideline 401)

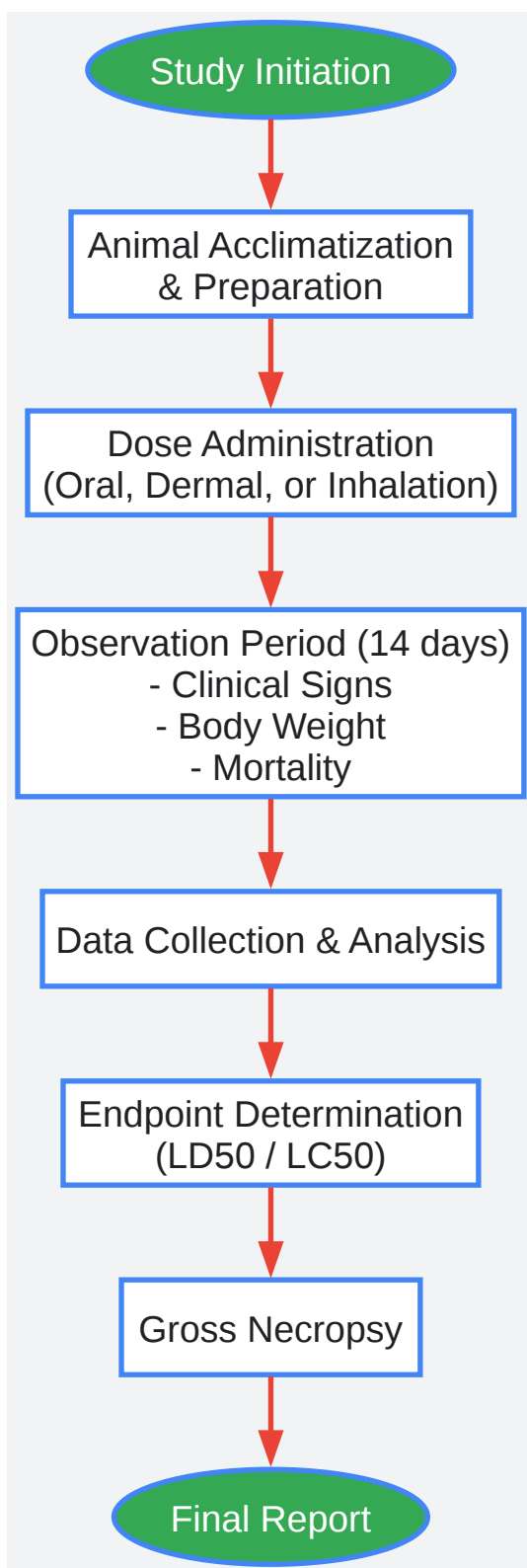
- Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females.[8]
- Housing: Housed in standard conditions with controlled temperature ( $22 \pm 3^{\circ}\text{C}$ ), humidity (30-70%), and a 12-hour light/dark cycle.[8]
- Procedure: The test substance is administered in a single dose by gavage to fasted animals. [8] At least three dose levels are used with a sufficient number of animals per group (typically 5 of one sex) to allow for statistical analysis.[8]
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[8]
- Endpoint: The LD50 (median lethal dose) is calculated. A gross necropsy is performed on all animals at the end of the study.[8]

### Acute Dermal Toxicity (based on OECD Guideline 402)

- Test Animals: Healthy, young adult animals (typically rats or rabbits) with intact skin.[\[5\]](#)[\[9\]](#)
- Preparation: The fur on the dorsal area of the trunk is clipped approximately 24 hours before the test.[\[9\]](#)
- Procedure: The test substance is applied uniformly over a prepared area of skin (at least 10% of the body surface area) and covered with a porous gauze dressing for 24 hours.[\[5\]](#)  
[\[10\]](#)
- Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weights are recorded weekly.[\[5\]](#)
- Endpoint: The LD50 is determined, and a gross necropsy is performed on all animals.[\[5\]](#)

## Acute Inhalation Toxicity (based on OECD Guideline 403)

- Test Animals: Healthy, young adult rodents (typically rats).[\[11\]](#)[\[12\]](#)
- Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a standard duration (typically 4 hours).[\[11\]](#)[\[12\]](#) At least three concentrations are tested.[\[11\]](#)
- Observation: Animals are monitored for clinical signs of toxicity and mortality during and after exposure for at least 14 days. Body weights are recorded regularly.[\[11\]](#)[\[12\]](#)
- Endpoint: The LC50 (median lethal concentration) is calculated. A full necropsy is performed on all animals.[\[12\]](#)



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Workflow for a typical acute toxicity study.

## Acute Dermal Irritation/Corrosion (based on OECD Guideline 404)

- Test Animals: Healthy, young adult albino rabbits.[13]
- Procedure: A single dose (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a small patch of clipped skin (approximately 6 cm<sup>2</sup>). An untreated area of skin serves as a control. The exposure period is 4 hours.[13]
- Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess reversibility.[13]
- Endpoint: The skin reactions are scored and the substance is classified based on the severity and reversibility of the irritation.[13]

## Bacterial Reverse Mutation Assay (Ames Test) (based on OECD Guideline 471)

- Test System: At least five strains of bacteria (e.g., *Salmonella typhimurium* and *Escherichia coli*) that are auxotrophic for a specific amino acid are used.[1][14]
- Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).[1][14] Two methods are commonly used: the plate incorporation method and the pre-incubation method.[14][15]
- Incubation: The plates are incubated at 37 °C for 48-72 hours.[14][15]
- Endpoint: The number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid) is counted and compared to the number of spontaneous revertants in the negative control. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies.

## Conclusion

**Isobutyl isobutyrate** demonstrates a low order of acute toxicity and is a slight skin irritant. Its rapid hydrolysis to isobutanol and isobutyric acid is a critical determinant of its overall toxicological profile. For a comprehensive risk assessment, particularly for endpoints such as eye irritation, carcinogenicity, and reproductive toxicity, it is essential to consider the toxicological data of its primary metabolites. The standardized OECD protocols provide a robust framework for conducting further toxicological evaluations.

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